molecular formula C7H15ClO4P- B14233188 2-Chloroethyl 2-methylbutan-2-yl phosphate CAS No. 494201-57-9

2-Chloroethyl 2-methylbutan-2-yl phosphate

Cat. No.: B14233188
CAS No.: 494201-57-9
M. Wt: 229.62 g/mol
InChI Key: NUIGHMWXNPFPKL-UHFFFAOYSA-M
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Description

2-Chloroethyl 2-methylbutan-2-yl phosphate: is an organic compound with the molecular formula C6H12ClO4P It is a member of the organophosphates, which are widely used in various industrial applications due to their chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroethyl 2-methylbutan-2-yl phosphate typically involves the reaction of 2-chloroethanol with 2-methylbutan-2-ol in the presence of a phosphorylating agent such as phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving distillation and purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloroethyl 2-methylbutan-2-yl phosphate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to produce phosphoric acid derivatives.

    Oxidation and Reduction: It can undergo oxidation to form different oxidation states of phosphorus.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Hydrolysis: Typically carried out in the presence of water or aqueous acids.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Major Products Formed:

    Substitution Reactions: Products include substituted phosphates.

    Hydrolysis: Products include phosphoric acid and alcohol derivatives.

    Oxidation: Products include various oxidized phosphorus compounds.

Scientific Research Applications

2-Chloroethyl 2-methylbutan-2-yl phosphate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloroethyl 2-methylbutan-2-yl phosphate involves its interaction with various molecular targets. It can act as a phosphorylating agent, transferring its phosphate group to other molecules. This can affect biochemical pathways and cellular processes, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

  • Tris(2-chloroethyl) phosphate
  • Bis(2-chloroethyl) phosphate
  • 2-Chloroethyl phosphate

Comparison: 2-Chloroethyl 2-methylbutan-2-yl phosphate is unique due to its specific structure, which includes a 2-methylbutan-2-yl group. This structural feature can influence its reactivity and applications compared to other similar compounds. For example, tris(2-chloroethyl) phosphate is commonly used as a flame retardant, while this compound may have different industrial and research applications due to its distinct chemical properties.

Properties

CAS No.

494201-57-9

Molecular Formula

C7H15ClO4P-

Molecular Weight

229.62 g/mol

IUPAC Name

2-chloroethyl 2-methylbutan-2-yl phosphate

InChI

InChI=1S/C7H16ClO4P/c1-4-7(2,3)12-13(9,10)11-6-5-8/h4-6H2,1-3H3,(H,9,10)/p-1

InChI Key

NUIGHMWXNPFPKL-UHFFFAOYSA-M

Canonical SMILES

CCC(C)(C)OP(=O)([O-])OCCCl

Origin of Product

United States

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